Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-chloroacetoacetate with methylamine and thiourea. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-chloro-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of a methylamino group.
Ethyl 2-bromo-5-(ethylamino)-1,3-thiazole-4-carboxylate: Similar structure but with an ethylamino group instead of a methylamino group.
Ethyl 2-bromo-5-(dimethylamino)-1,3-thiazole-4-carboxylate: Similar structure but with a dimethylamino group instead of a methylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-bromo-5-(methylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-3-12-6(11)4-5(9-2)13-7(8)10-4/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRHFLKKZUPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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